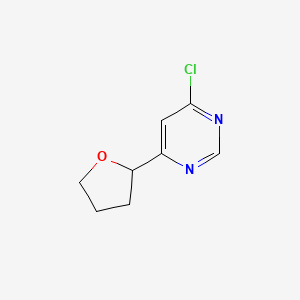

4-Chloro-6-(tetrahydrofuran-2-yl)pyrimidine

Übersicht

Beschreibung

“4-Chloro-6-(tetrahydrofuran-2-yl)pyrimidine” is a chemical compound with the empirical formula C9H13ClN4O . It is a derivative of pyrimidine, a six-membered ring with two nitrogen atoms at positions 1 and 3 . The compound also contains a tetrahydrofuran group, which is a five-membered ring containing oxygen .

Synthesis Analysis

The synthesis of pyrimidine derivatives, including “4-Chloro-6-(tetrahydrofuran-2-yl)pyrimidine”, often involves the use of organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis

The molecular weight of “4-Chloro-6-(tetrahydrofuran-2-yl)pyrimidine” is 228.68 . The structure includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .Chemical Reactions Analysis

Pyrimidines, including “4-Chloro-6-(tetrahydrofuran-2-yl)pyrimidine”, are highly electron-deficient, making them susceptible to nucleophilic aromatic substitution (SNAr) reactions . The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Agents

Pyrimidine derivatives, including 4-chloro-6-(oxolan-2-yl)pyrimidine, have been studied for their potential as anti-inflammatory agents. They are known to inhibit the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . This suggests that they could be developed into drugs that help manage conditions characterized by inflammation.

Anticancer Activity

The pyrimidine core is a significant structure in medicinal chemistry, especially in cancer treatment. Pyrimidine derivatives act as protein kinase inhibitors, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism. By inhibiting these kinases, 4-chloro-6-(oxolan-2-yl)pyrimidine derivatives could serve as potent anticancer agents with the potential for high selectivity .

Anti-Fibrosis Activity

In the search for treatments against fibrotic diseases, novel pyrimidine derivatives have been synthesized and evaluated for their anti-fibrosis activity. The structural flexibility of 4-chloro-6-(oxolan-2-yl)pyrimidine allows for the creation of compounds that could potentially interfere with the fibrosis pathway .

Serotonin Receptor Affinity

The introduction of hydrophobic side chains to the pyrimidine ring, as seen in 4-chloro-6-(oxolan-2-yl)pyrimidine, is expected to enhance binding affinity with serotonin (5-HT) receptor sites. This could lead to the development of new drugs targeting various psychiatric and neurological disorders .

Synthesis of Fluorescent Dyes

Pyrimidine derivatives are used in the synthesis of fluorescent dyes. These dyes have applications in biosensors for protein assays, providing a way to detect and quantify biological molecules .

Development of Novel Pharmaceuticals

The halogenated pyrimidine structure of 4-chloro-6-(oxolan-2-yl)pyrimidine makes it a valuable starting material for the synthesis of a wide variety of pharmaceuticals. Its reactivity allows for regioselective substitution, which is crucial in drug design and development .

Wirkmechanismus

Target of Action

The primary targets of 4-Chloro-6-(tetrahydrofuran-2-yl)pyrimidine are the COX-1 and COX-2 enzymes . These enzymes play a crucial role in the inflammatory response by catalyzing the production of prostaglandins from arachidonic acid .

Mode of Action

4-Chloro-6-(tetrahydrofuran-2-yl)pyrimidine functions by suppressing the activity of COX-1 and COX-2 enzymes, thereby reducing the generation of prostaglandin E2 . This inhibition of prostaglandin synthesis results in decreased inflammation .

Biochemical Pathways

The compound affects the arachidonic acid pathway, which is responsible for the production of prostaglandins, leukotrienes, and other inflammatory mediators . By inhibiting COX enzymes, 4-Chloro-6-(tetrahydrofuran-2-yl)pyrimidine disrupts this pathway, leading to a decrease in the production of these inflammatory mediators .

Pharmacokinetics

Similar pyrimidine derivatives have been found to have good pharmacokinetics and oral bioavailability .

Result of Action

The molecular and cellular effects of 4-Chloro-6-(tetrahydrofuran-2-yl)pyrimidine’s action primarily involve the reduction of inflammation. By inhibiting the production of inflammatory mediators, the compound can alleviate symptoms of inflammation .

Zukünftige Richtungen

While specific future directions for “4-Chloro-6-(tetrahydrofuran-2-yl)pyrimidine” were not found in the search results, there is ongoing interest in the synthesis of pyrimidine derivatives for the treatment of various diseases . The design of new pyrrolidine compounds with different biological profiles is a potential area of future research .

Eigenschaften

IUPAC Name |

4-chloro-6-(oxolan-2-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c9-8-4-6(10-5-11-8)7-2-1-3-12-7/h4-5,7H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BREBYRPSXRSKLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-6-(tetrahydrofuran-2-yl)pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one hydrochloride](/img/structure/B1435553.png)

![Methyl 4-[(4-fluorophenyl)methyl]oxane-4-carboxylate](/img/structure/B1435555.png)

![[2-Methyl-6-(propan-2-yl)phenyl]hydrazine hydrochloride](/img/structure/B1435569.png)

![3-ethyl-3H-imidazo[4,5-b]pyridin-2-amine hydrochloride](/img/structure/B1435573.png)